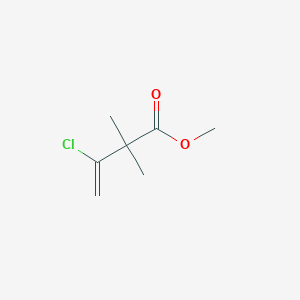

Methyl 3-chloro-2,2-dimethylbut-3-enoate

Vue d'ensemble

Description

Methyl 3-chloro-2,2-dimethylbut-3-enoate is an organic compound with the molecular formula C7H11ClO2. It is a chlorinated ester and is known for its utility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 3-chloro-2,2-dimethylbut-3-ene as the starting material.

Reaction Conditions: The esterification reaction involves reacting the starting material with methanol in the presence of an acid catalyst (such as sulfuric acid) under reflux conditions.

Industrial Production Methods: On an industrial scale, the compound is produced using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or cyanide ions (CN-) are used in substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Corresponding alcohols.

Substitution Products: Compounds with different nucleophiles replacing the chlorine atom.

Applications De Recherche Scientifique

Organic Synthesis

Methyl 3-chloro-2,2-dimethylbut-3-enoate serves as a versatile intermediate in organic synthesis. Its reactive ester group allows it to participate in various chemical reactions, including:

- Claisen Condensation : This reaction can form β-keto esters or α,β-unsaturated esters by reacting with other esters or carbonyl compounds.

- Nucleophilic Substitution Reactions : The chlorine atom in the compound can be replaced by various nucleophiles, facilitating the introduction of different functional groups into target molecules.

Medicinal Chemistry

The compound has garnered interest due to its structural similarities to bioactive molecules. It may serve as a precursor for the synthesis of pharmaceuticals, particularly those targeting:

- Cystic Fibrosis Treatments : this compound is mentioned as an intermediate in the development of compounds that modulate ATP-binding cassette (ABC) transporters, which are critical in treating cystic fibrosis and other chronic diseases .

Material Science

Due to its unique structural features, this compound could also find applications in material science. Its reactivity may enable the development of new materials with specific properties through polymerization or cross-linking reactions.

Case Study 1: Synthesis of Bioactive Compounds

Research has demonstrated that this compound can be utilized to synthesize various bioactive compounds through Claisen condensation reactions. The resulting products have shown potential therapeutic effects against certain diseases .

Case Study 2: Modulation of ABC Transporters

In studies focusing on cystic fibrosis, formulations containing this compound have been investigated for their ability to enhance the efficacy of existing treatments by modulating ABC transporters .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| Methyl 3-bromo-2,2-dimethylbut-3-enoate | Structure | Similar reactivity but with bromine instead of chlorine. |

| Methyl 3-fluoro-2,2-dimethylbut-3-enoate | Structure | Contains fluorine; may exhibit different biological properties. |

| Methyl 4-chloro-3-methylbutanoate | Structure | Different position of the chloro group; used in similar applications. |

These comparisons highlight the uniqueness of this compound due to its specific chlorine substitution and the presence of a double bond within the butenoate framework.

Mécanisme D'action

The mechanism by which Methyl 3-chloro-2,2-dimethylbut-3-enoate exerts its effects depends on the specific reaction it undergoes. For example, in esterification reactions, the compound acts as an electrophile, reacting with nucleophiles to form esters. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with enzymes and other biomolecules in biological systems.

Comparaison Avec Des Composés Similaires

Methyl 3-methyl-2-butenoate: An α,β-unsaturated ester with a similar structure but lacking the chlorine atom.

Methyl 2-chlorobut-3-enoate: A related chlorinated ester with a different placement of the chlorine atom.

Uniqueness: Methyl 3-chloro-2,2-dimethylbut-3-enoate is unique due to its specific structural features, such as the presence of the chlorine atom at the 3-position and the dimethyl group at the 2,2-positions. These features influence its reactivity and make it suitable for specific applications that other similar compounds may not be able to fulfill.

Activité Biologique

Methyl 3-chloro-2,2-dimethylbut-3-enoate is an organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound is believed to modulate various biological pathways, particularly those involving ion transport and cellular signaling. It has been identified as a potential modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) activity, which plays a crucial role in chloride ion transport across epithelial cells. This modulation can have implications for diseases such as cystic fibrosis and other secretory disorders .

Pharmacological Effects

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects on certain cancer cell lines. In vitro assays indicated that the compound could inhibit cell growth in various tumor models.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its ability to inhibit mushroom tyrosinase, an enzyme critical in melanin production, which could have applications in cosmetic formulations .

- Chloride Channel Modulation : Research indicates that this compound may influence the activity of ion channels beyond CFTR, potentially affecting sodium and potassium transport as well .

Study on Antitumor Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated a dose-dependent reduction in cell viability. The results are summarized in Table 1:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

This indicates significant cytotoxicity at higher concentrations, suggesting potential for further development as an anticancer agent.

Enzyme Inhibition Study

In another investigation focusing on enzyme inhibition, this compound was tested against mushroom tyrosinase. The IC50 values were measured to assess potency:

| Compound | IC50 (µM) |

|---|---|

| This compound | X |

| Kojic Acid | 24.09 |

The exact IC50 value for this compound remains to be determined but is anticipated to be lower than that of kojic acid based on preliminary findings.

Propriétés

IUPAC Name |

methyl 3-chloro-2,2-dimethylbut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2/c1-5(8)7(2,3)6(9)10-4/h1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTCNDPOBGLZFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=C)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654079 | |

| Record name | Methyl 3-chloro-2,2-dimethylbut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56663-74-2 | |

| Record name | Methyl 3-chloro-2,2-dimethylbut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.